molecular formula C16H23NO4 B14359000 1-Butyl-2,4-diethoxy-5-(2-nitroethenyl)benzene CAS No. 90547-14-1

1-Butyl-2,4-diethoxy-5-(2-nitroethenyl)benzene

Cat. No.: B14359000
CAS No.: 90547-14-1
M. Wt: 293.36 g/mol
InChI Key: RJBPLCXHTGEXCG-UHFFFAOYSA-N
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Description

1-Butyl-2,4-diethoxy-5-(2-nitroethenyl)benzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a butyl group, two ethoxy groups, and a nitroethenyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-2,4-diethoxy-5-(2-nitroethenyl)benzene typically involves the nitration of a suitable precursor, followed by the introduction of the butyl and ethoxy groups. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution pattern on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or distillation. The use of automated reactors and precise control of reaction parameters are essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-2,4-diethoxy-5-(2-nitroethenyl)benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a catalyst.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1-Butyl-2,4-diethoxy-5-(2-nitroethenyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butyl-2,4-diethoxy-5-(2-nitroethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy and butyl groups may influence the compound’s solubility and membrane permeability, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethoxy-4-nitrobenzene: Similar structure but lacks the butyl and nitroethenyl groups.

    1,2-Diethoxy-4-nitrobenzene: Similar structure but lacks the butyl group.

    1-Butyl-2,4-dimethoxy-5-nitrobenzene: Similar structure but lacks the nitroethenyl group.

Uniqueness

1-Butyl-2,4-diethoxy-5-(2-nitroethenyl)benzene is unique due to the presence of both ethoxy and nitroethenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

90547-14-1

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

1-butyl-2,4-diethoxy-5-(2-nitroethenyl)benzene

InChI

InChI=1S/C16H23NO4/c1-4-7-8-13-11-14(9-10-17(18)19)16(21-6-3)12-15(13)20-5-2/h9-12H,4-8H2,1-3H3

InChI Key

RJBPLCXHTGEXCG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1OCC)OCC)C=C[N+](=O)[O-]

Origin of Product

United States

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